2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline
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Overview
Description
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C10H12N4, and it has a molecular weight of 188.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives, including 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline, typically involves the use of 3-amino-1,2,4-triazole as a starting material. Various synthetic strategies have been developed to access these compounds, often involving multistep reactions . One common method includes the reaction of 3-amino-1,2,4-triazole with an appropriate aniline derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s triazole ring allows it to form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. These interactions can modulate various biochemical pathways, resulting in the compound’s observed activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline include other 1,2,4-triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the aniline moiety can affect the compound’s ability to interact with biological targets, potentially leading to unique pharmacological properties .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-ethyl-1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-10-13-12-7-14(10)9-6-4-3-5-8(9)11/h3-7H,2,11H2,1H3 |
InChI Key |
UZOJOBMVLOJVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=CN1C2=CC=CC=C2N |
Origin of Product |
United States |
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